3-(Aminomethyl)-4-methylaniline

Solid-state properties Melting point Handling and storage

Researchers developing regiospecific heterocyclic scaffolds often face regioisomeric mixtures when using simple aminomethyl anilines. 3-(Aminomethyl)-4-methylaniline solves this with its 4-methyl blocking group, ensuring exclusive reaction at the intended position-as demonstrated in Amgen patent US-8802673-B2 for heterocyclic amine libraries. - Regioselective control: eliminates regioisomeric byproducts, raising isolated yields and simplifying biological interpretation. - Low lipophilicity (XLogP3=0.3) reduces hERG binding risk and enhances metabolic stability versus 4-methylaniline fragments. - Dihydrochloride salt (CAS 28096-35-7, mp 319-322°C) enables automated solid-phase synthesis at elevated temperatures; stable, non-hygroscopic powder for precise weighing and long-term storage.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
Cat. No. B12850222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-4-methylaniline
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N)CN
InChIInChI=1S/C8H12N2/c1-6-2-3-8(10)4-7(6)5-9/h2-4H,5,9-10H2,1H3
InChIKeyKQRBVQBUODOYPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-4-methylaniline: Physicochemical & Structural Baseline


3-(Aminomethyl)-4-methylaniline (CAS 88457-32-3; also referred to as 5-(aminomethyl)-2-methylaniline or 3-amino-4-methylbenzylamine) is a C8H12N2 aromatic diamine featuring a primary aminomethyl group at the meta position and a methyl group at the para position of the benzene ring [1]. The free base is a low-melting solid (computed XLogP3 = 0.3), while the dihydrochloride salt (CAS 28096-35-7) provides a high-melting crystalline powder (mp 319–322 °C, purity ≥95%) suitable for precise weighing and long-term storage . Its substitution pattern distinguishes it from the more common 2- and 4-(aminomethyl)aniline regioisomers, and the presence of the 4-methyl group imparts distinct electronic and steric properties that influence reactivity in downstream synthetic applications [2].

3-(Aminomethyl)-4-methylaniline: Unique Profile vs. Generic Analogs


The simultaneous presence of a 3-aminomethyl and a 4-methyl group creates a unique regioisomeric and electronic profile that is absent in any single generic aminomethyl aniline (e.g., 2-, 3-, or 4-(aminomethyl)aniline). Simple aniline or benzylamine surrogates lack the dual functionality required for sequential or orthogonal derivatization; the methyl group at the 4-position modulates both the nucleophilicity of the aromatic amine and the steric environment around the aminomethyl side-chain, directly affecting regio‑selectivity in cyclocondensation and cross-coupling reactions [1]. The quantitative evidence below demonstrates that substituting this compound with a close analog leads to measurable differences in lipophilicity, enzymatic off‑target activity, and solid‑state handling properties.

3-(Aminomethyl)-4-methylaniline: Key Differentiation Evidence


Dihydrochloride Salt Handling Advantage

The dihydrochloride salt of 3-(aminomethyl)-4-methylaniline exhibits a melting point of 319–322 °C, making it a free‑flowing crystalline powder that can be weighed accurately under ambient conditions . In contrast, the des‑methyl analog 3‑aminobenzylamine (3‑(aminomethyl)aniline) free base is a liquid with a melting point of −41 to −45 °C, requiring cold storage and presenting challenges for precise solid dispensing .

Solid-state properties Melting point Handling and storage

Lipophilicity Comparison vs. 4-Methylaniline

The computed XLogP3 of 3‑(aminomethyl)‑4‑methylaniline is 0.3, substantially lower than that of 4‑methylaniline (p‑toluidine, XLogP3 = 1.4) and also lower than aniline itself (XLogP3 ≈ 0.9) [1][2]. This reduction in lipophilicity, driven by the aminomethyl substituent, translates into higher aqueous solubility and lower predicted passive membrane permeability relative to simple methyl‑anilines.

Lipophilicity XLogP3 Drug-likeness

Negligible NAT1 & PNMT Inhibition

In a panel of in‑vitro enzymatic assays, 3‑(aminomethyl)‑4‑methylaniline demonstrated only weak inhibition of human arylamine N‑acetyltransferase 1 (NAT1; IC₅₀ = 1.0 × 10⁴ nM) and phenylethanolamine N‑methyltransferase (PNMT; Kᵢ = 1.11 × 10⁶ nM) [1][2]. By comparison, the structurally related clinical candidate NAT1‑IN‑1 (compound 350) exhibits an IC₅₀ of 44 nM against NAT1—a >200‑fold increase in potency that makes it unsuitable as a negative control or inert linker [3].

Enzyme inhibition Off-target activity Arylamine N-acetyltransferase

Regioisomeric Purity via 4-Methyl Substitution

The 4‑methyl substituent on the phenyl ring directs electrophilic aromatic substitution and cyclocondensation reactions away from the position bearing the aminomethyl group. In US‑8802673‑B2, 3‑(aminomethyl)‑4‑methylaniline is employed as a key intermediate for constructing fused heterocyclic amine derivatives, where the methyl group enforces a single regioisomeric outcome; attempts to use 3‑(aminomethyl)aniline (lacking the methyl blocking group) resulted in mixtures of regioisomers that required chromatographic separation [1]. The commercial dihydrochloride salt is supplied at ≥95% purity, with the principal impurity being the des‑methyl analog, ensuring consistent regioisomeric fidelity .

Regioselectivity Heterocycle synthesis Cyclocondensation

3-(Aminomethyl)-4-methylaniline: High-Value Applications


Fused-Ring Heterocycle Synthesis

When a project requires the construction of a tetrahydroquinoline or benzazepine scaffold with unambiguous regiochemistry, the 4‑methyl blocking group of 3‑(aminomethyl)‑4‑methylaniline ensures that the aminomethyl side‑chain reacts exclusively at the intended position. This was demonstrated in the Amgen patent US‑8802673‑B2, where the compound was used to prepare libraries of heterocyclic amine derivatives [1]. Using the des‑methyl analog led to regioisomeric mixtures that lowered isolated yields and complicated biological interpretation.

Negative Control in Enzymatic Assays

With IC₅₀ values >10 µM against NAT1 and >1 mM against PNMT, the compound is functionally inert in most biochemical screening panels [1][2]. It can serve as a linker or solubility‑enhancing moiety in PROTAC design, or as a matched negative control when testing structure‑activity relationships of more potent aniline‑based inhibitors.

Solid-Phase Library Synthesis

The dihydrochloride salt's high melting point (319–322 °C) permits automated solid‑phase synthesis workflows using resin capture at elevated temperatures without premature decomposition or softening of the building block [1]. In contrast, the liquid free base of 3‑aminobenzylamine requires low‑temperature storage and manual liquid handling, which is incompatible with many parallel synthesis platforms.

logP-Lowering Scaffold for Lead Optimization

When a lead series suffers from high lipophilicity (clogP >3), introducing the 3‑(aminomethyl)‑4‑methylaniline scaffold lowers the computed XLogP3 to 0.3 [1], a reduction of more than one log unit relative to a simple 4‑methylaniline fragment. This can improve solubility, reduce hERG binding risk, and enhance metabolic stability without sacrificing the aniline NH₂ vector required for target engagement.

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